Cas no 51422-54-9 (Propane,2-(2-ethoxyethoxy)-2-methyl-)
Propane,2-(2-ethoxyethoxy)-2-methyl- Chemical and Physical Properties
Names and Identifiers
-
- Propane,2-(2-ethoxyethoxy)-2-methyl-
- 1-(tert-Butyloxy)-2-ethoxyethane
- 2-(2-ethoxyethoxy)-2-methylpropane
- 1-Aethoxy-2-tert-butoxy-aethan
- 1-ethoxy-2-tert-butoxy-ethane
- 1-tert-butoxy-2-ethoxyethane
- Aethylenglykol-aethylaether-tert.-butylaether
- EINECS 257-196-8
- NUNQKTCKURIZQX-UHFFFAOYSA
- t-butoxy-2-ethoxyethane
- 2-(2-Ethoxyethoxy)-2-methylpropane #
- 51422-54-9
- SCHEMBL239710
- NUNQKTCKURIZQX-UHFFFAOYSA-N
- AKOS006228266
- DTXSID7068637
- ETHYLENEGLYCOLTERT-BUTYLETHYLETHER
- EC 257-196-8
- 1-(1,1-dimethylethoxy)-2-ethoxyethane
- ETHYLENE GLYCOL TERT-BUTYLETHYL ETHER
- NUNQKTCKURIZQX-UHFFFAOYSA-
- NS00001591
- InChI=1/C8H18O2/c1-5-9-6-7-10-8(2,3)4/h5-7H2,1-4H3
- Propane, 2-(2-ethoxyethoxy)-2-methyl-
- FT-0639995
- EN300-7635633
- DB-051962
-
- Inchi: 1S/C8H18O2/c1-5-9-6-7-10-8(2,3)4/h5-7H2,1-4H3
- InChI Key: NUNQKTCKURIZQX-UHFFFAOYSA-N
- SMILES: O(CCOCC)C(C)(C)C
Computed Properties
- Exact Mass: 146.13100
- Monoisotopic Mass: 146.130679813g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 20
- Rotatable Bond Count: 10
- Complexity: 73.8
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 1.3
- Topological Polar Surface Area: 18.5Ų
Experimental Properties
- Color/Form: Not available
- Density: 0.834 g/mL at 25 °C(lit.)
- Boiling Point: 148 °C(lit.)
- Flash Point: 93 °F
- Refractive Index: n20/D 1.4015(lit.)
- PH: 7 (H2O)
- Solubility: 30g/l
- PSA: 18.46000
- LogP: 1.83800
- Solubility: Not available
Propane,2-(2-ethoxyethoxy)-2-methyl- Security Information
- Hazardous Material transportation number:UN 3271 3/PG 3
- WGK Germany:1
- Hazard Category Code: 10-36/37/38
- Safety Instruction: S16; S26; S36/37/39
- RTECS:VV2000000
-
Hazardous Material Identification:
- HazardClass:3.2
- PackingGroup:III
- Explosive Limit:0.8-8.5%(V)
- Safety Term:3.2
- Packing Group:III
- Risk Phrases:R10; R36/37/38
- Packing Group:III
- Hazard Level:3.2
Propane,2-(2-ethoxyethoxy)-2-methyl- Customs Data
- HS CODE:29310095
- Customs Data:
China Customs Code:
2909199090Overview:
2909199090. Other acyclic ethers and their halogenated derivatives(Including sulfonation,Nitrosative or nitrosative derivatives). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2909199090. other acyclic ethers and their halogenated, sulphonated, nitrated or nitrosated derivatives. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:5.5%. General tariff:30.0%
Propane,2-(2-ethoxyethoxy)-2-methyl- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| 1PlusChem | 1P00DCD8-100mg |
ETHYLENE GLYCOL TERT-BUTYLETHYL ETHER |
51422-54-9 | 90% | 100mg |
$83.00 | 2024-04-30 | |
| 1PlusChem | 1P00DCD8-250mg |
ETHYLENE GLYCOL TERT-BUTYLETHYL ETHER |
51422-54-9 | 90% | 250mg |
$84.00 | 2024-04-30 | |
| 1PlusChem | 1P00DCD8-500mg |
ETHYLENE GLYCOL TERT-BUTYLETHYL ETHER |
51422-54-9 | 90% | 500mg |
$99.00 | 2024-04-30 | |
| 1PlusChem | 1P00DCD8-1g |
ETHYLENE GLYCOL TERT-BUTYLETHYL ETHER |
51422-54-9 | 90% | 1g |
$108.00 | 2024-04-30 | |
| 1PlusChem | 1P00DCD8-2.5g |
ETHYLENE GLYCOL TERT-BUTYLETHYL ETHER |
51422-54-9 | 90% | 2.5g |
$110.00 | 2024-04-30 | |
| 1PlusChem | 1P00DCD8-5g |
ETHYLENE GLYCOL TERT-BUTYLETHYL ETHER |
51422-54-9 | 90% | 5g |
$111.00 | 2024-04-30 | |
| 1PlusChem | 1P00DCD8-10g |
ETHYLENE GLYCOL TERT-BUTYLETHYL ETHER |
51422-54-9 | 90% | 10g |
$112.00 | 2024-04-30 | |
| Enamine | EN300-7635633-0.05g |
2-(2-ethoxyethoxy)-2-methylpropane |
51422-54-9 | 90% | 0.05g |
$19.0 | 2024-05-22 | |
| Enamine | EN300-7635633-0.1g |
2-(2-ethoxyethoxy)-2-methylpropane |
51422-54-9 | 90% | 0.1g |
$19.0 | 2024-05-22 | |
| Enamine | EN300-7635633-0.25g |
2-(2-ethoxyethoxy)-2-methylpropane |
51422-54-9 | 90% | 0.25g |
$20.0 | 2024-05-22 |
Propane,2-(2-ethoxyethoxy)-2-methyl- Related Literature
-
Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
-
H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
-
Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
-
Xin Li,Liangliang Zhu,Sai Duan,Yanli Zhao,Hans Ågren Phys. Chem. Chem. Phys., 2014,16, 23854-23860
Additional information on Propane,2-(2-ethoxyethoxy)-2-methyl-
Propane,2-(2-ethoxyethoxy)-2-methyl- (CAS No. 51422-54-9): A Comprehensive Overview
Propane,2-(2-ethoxyethoxy)-2-methyl- (CAS No. 51422-54-9) is a heterocyclic compound that has garnered significant attention in the field of organic chemistry and pharmaceutical research. This compound, characterized by its unique structural and functional properties, has been extensively studied for its potential applications in various scientific domains. The molecular structure of this compound consists of a propane backbone with two ethoxyethoxy groups attached at the second carbon atom, along with a methyl group at the same position. This configuration imparts distinct chemical reactivity and makes it a subject of interest for synthetic chemists and medicinal researchers.
The CAS number 51422-54-9 is a unique identifier that distinguishes this compound from others in chemical databases and literature. This numbering system ensures precise identification and classification, which is crucial for academic research, industrial applications, and regulatory compliance. The compound's synthesis involves multi-step organic reactions, often requiring careful control of reaction conditions to achieve high yields and purity. Advanced techniques such as nucleophilic substitution and esterification are commonly employed in its preparation.
In recent years, the study of Propane,2-(2-ethoxyethoxy)-2-methyl- has been influenced by advancements in computational chemistry and molecular modeling. These tools have enabled researchers to predict the compound's behavior under various conditions, facilitating the design of more efficient synthetic routes. Additionally, the use of high-resolution spectroscopy techniques, such as NMR spectroscopy and mass spectrometry, has provided deeper insights into its molecular structure and dynamics.
The applications of this compound are diverse, ranging from its use as an intermediate in the synthesis of more complex molecules to its potential role in developing novel therapeutic agents. For instance, derivatives of this compound have been explored for their anti-inflammatory and antioxidant properties, making them promising candidates for further development in the pharmaceutical industry. Furthermore, its structural motif has inspired the design of new compounds with enhanced biological activity.
Recent studies have also highlighted the compound's significance in green chemistry initiatives. Researchers have been investigating methods to synthesize it using environmentally friendly solvents and catalysts, reducing the ecological footprint of its production. This aligns with global efforts to promote sustainable practices in chemical manufacturing and research.
The role of this compound in drug discovery cannot be overstated. Its unique chemical properties make it a valuable building block for designing molecules that can interact with biological targets more effectively. For example, modifications to its ethoxyethoxy groups have led to the development of compounds with improved solubility and bioavailability, which are critical factors in drug formulation.
Moreover, the compound's stability under various conditions has made it a preferred choice for use in industrial processes where reliability is paramount. Its resistance to degradation under heat and light ensures consistent performance in applications such as polymer additives and specialty chemicals.
The future prospects of Propane,2-(2-ethoxyethoxy)-2-methyl- (CAS No. 51422-54-9) are promising, with ongoing research uncovering new possibilities for its application. As our understanding of its properties continues to grow, so does its potential to contribute to advancements in multiple scientific fields.
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